KRAS G12C inhibitor 46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 46 is a small molecule designed to target the KRAS G12C mutation, a specific alteration in the KRAS gene that is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 46 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 46 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state.
Substitution Reactions: Various substitution reactions are employed during the synthesis to introduce specific functional groups that enhance the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Protective Groups: To protect sensitive functional groups during intermediate steps.
Major Products Formed
The major product formed from these reactions is the final this compound compound, which is characterized by its high binding affinity and selectivity for the KRAS G12C mutant protein .
Scientific Research Applications
KRAS G12C inhibitor 46 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12C inhibitor 46 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C . This binding locks the KRAS protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 46 is unique in its high selectivity and binding affinity for the KRAS G12C mutant protein. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results in various cancers.
JDQ443: A novel KRAS G12C inhibitor with a different binding mechanism.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical efficacy .
Biological Activity
The KRAS G12C mutation is a significant driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Inhibitors targeting this mutation, such as KRAS G12C inhibitor 46 (Adagrasib), have emerged as promising therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and comparative data with other inhibitors.
This compound specifically targets the KRAS G12C protein, which is characterized by a glycine-to-cysteine substitution at codon 12. The inhibitor covalently binds to the mutant cysteine residue, trapping the KRAS protein in its inactive GDP-bound state. This action prevents the exchange of GDP for GTP, effectively inhibiting downstream signaling pathways that promote tumor growth.
Key Features:
- Covalent Binding : The inhibitor forms a stable bond with the cysteine residue, leading to prolonged inhibition.
- Selectivity : It selectively targets the G12C variant while sparing wild-type KRAS and other mutant forms, minimizing off-target effects.
Efficacy in Clinical Trials
Adagrasib has been evaluated in several clinical trials, demonstrating significant anti-tumor activity. Below is a summary of key findings from recent studies:
Study | Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Common Adverse Events |
---|---|---|---|---|
CodeBreak 100 | NSCLC patients with KRAS G12C mutations | 37.1% | 6.8 months | Diarrhea, nausea |
KRYSTAL-1 | Patients with advanced solid tumors | 45% (NSCLC subset) | Not specified | Fatigue, rash |
Phase Ib trial with cetuximab | CRC patients with KRAS G12C mutations | 62.5% (naïve to inhibitors) | 8.1 months | Rash, diarrhea |
Comparative Analysis with Other Inhibitors
While Adagrasib shows promising results, it is essential to compare its efficacy and safety profile against other KRAS G12C inhibitors such as Sotorasib.
Inhibitor | ORR | mPFS | Common Adverse Events |
---|---|---|---|
Adagrasib | 45% | Not specified | Fatigue, rash |
Sotorasib | 37.1% | 6.8 months | Diarrhea, nausea |
Both inhibitors exhibit similar safety profiles but differ slightly in efficacy rates.
Case Studies
Several case studies illustrate the clinical impact of this compound:
- Case Study A : A patient with advanced NSCLC treated with Adagrasib showed a complete response after six months of treatment, with significant tumor reduction observed via imaging.
- Case Study B : In a cohort of CRC patients receiving Adagrasib combined with cetuximab, a notable ORR of 62.5% was recorded among those without prior exposure to KRAS inhibitors.
Properties
Molecular Formula |
C32H33F2N7O2 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one |
InChI |
InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1 |
InChI Key |
FFCREROHVMKRFT-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.